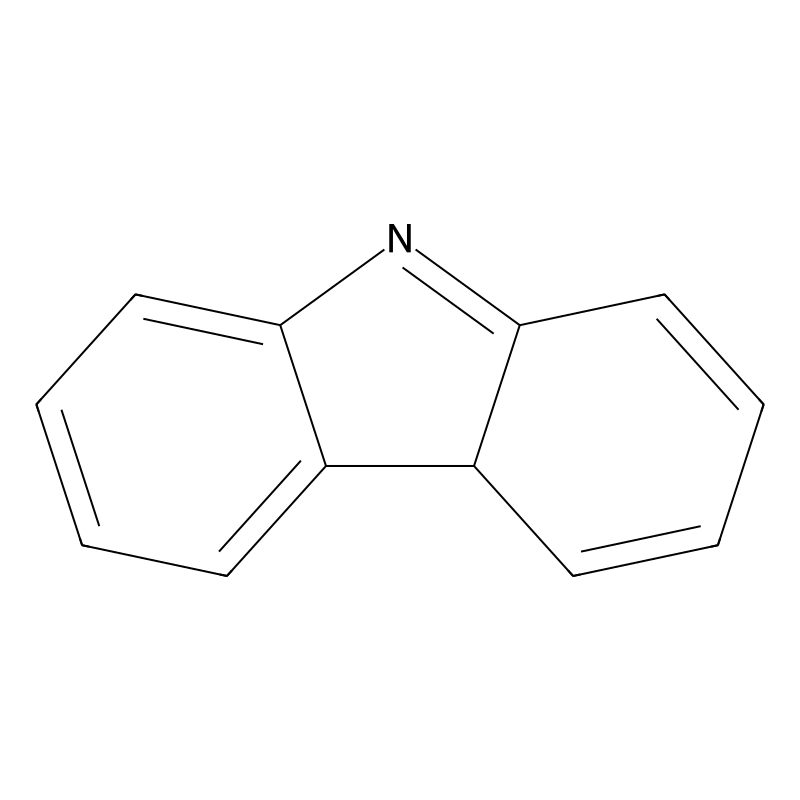

4aH-carbazole

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

4aH-Carbazole is a bicyclic compound that belongs to the carbazole family, characterized by a fused indole and cyclopentene structure. It is notable for its nitrogen atom in the five-membered ring, which contributes to its unique chemical properties. The molecular formula of 4aH-carbazole is , and it exhibits a planar structure that facilitates π-π stacking interactions, making it relevant in various applications, including organic electronics and photonics.

- Catalytic Dearomatization: This process allows for the transformation of 4aH-carbazole into more reactive derivatives, such as 4a-alkyl-4aH-carbazoles. These derivatives can subsequently participate in dealkylation reactions and other transformations that enhance their utility in synthetic chemistry .

- Thermal and Photochemical Decomposition: Under specific conditions, 4aH-carbazole can decompose thermally or photochemically to yield various products, including other carbazoles and cyclopentaquinolines .

- Rearrangements: The compound can also undergo rearrangements through pericyclic reactions, which are influenced by substituents on the nitrogen atom and the aromatic ring. These rearrangements can lead to different regioselective products depending on the reaction conditions .

Research has indicated that 4aH-carbazole and its derivatives possess significant biological activities. They have been studied for their potential as:

- Anticancer Agents: Certain derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting a potential role in cancer therapy.

- Antimicrobial Agents: Some studies have highlighted their effectiveness against various bacterial strains, indicating potential use in developing new antibiotics.

- Neuroprotective Effects: There is emerging evidence that compounds related to 4aH-carbazole may protect neuronal cells from oxidative stress, which is crucial for treating neurodegenerative diseases.

Several methods exist for synthesizing 4aH-carbazole:

- Catalytic Dearomatization: A mild method that generates 4aH-carbazole intermediates with significant flexibility in synthetic applications .

- Thermal Rearrangement: This involves heating precursors like benzotriazoles to produce 4aH-carbazole through thermal rearrangement processes .

- Organolithium Reactions: The reaction of 4a-methyl-1,2,3,4-tetrahydrocarbazole with organolithium reagents can yield sterically hindered derivatives of 4aH-carbazole .

The applications of 4aH-carbazole are diverse:

- Organic Electronics: Due to its electronic properties, it is used in organic light-emitting diodes (OLEDs) and organic photovoltaic devices.

- Fluorescent Dyes: Its unique structure allows it to be used as a fluorescent probe in biological imaging.

- Pharmaceuticals: Its derivatives are being explored for their therapeutic potential in treating cancer and other diseases.

Studies on the interactions of 4aH-carbazole with various biological targets have shown:

- Binding Affinity Studies: Research indicates that certain derivatives bind effectively to DNA and proteins, which could explain their biological activities.

- Mechanistic Studies: Investigations into the mechanisms of action reveal insights into how these compounds exert their effects at the molecular level, particularly concerning their interaction with cellular pathways involved in proliferation and apoptosis.

Several compounds share structural similarities with 4aH-carbazole. Here’s a comparison highlighting its uniqueness:

| Compound | Structure Similarity | Unique Features |

|---|---|---|

| Carbazole | Yes | Lacks the hydrogen at position 4a; more stable |

| 9-Methylcarbazole | Yes | Methyl group at position 9 influences reactivity |

| 1-Methylcarbazole | Yes | Methyl group at position 1 affects electronic properties |

| Phenylcarbazole | Yes | Substituted phenyl group alters solubility |

4aH-Carbazole stands out due to its specific hydrogen at position 4a, which plays a critical role in its reactivity and biological activity compared to other carbazole derivatives. Its ability to undergo unique rearrangements also differentiates it from structurally similar compounds.

The structure of 4aH-carbazole consists of a fused indole and benzene ring system, where the nitrogen atom adopts a non-aromatic, tetrahedral geometry. Its molecular formula is C₁₂H₉N, with a molecular weight of 167.21 g/mol. Key identifiers include:

- InChI:

InChI=1S/C12H9N/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1-9H - SMILES:

C1=CC=C2C(=C1)C3C=CC=CC3=N2

Tautomerism arises from the delocalization of the lone pair on the nitrogen atom, allowing shifts in hydrogen positions between the 1H, 3H, 8aH, 9H, and 4aH forms.

Position in Heterocyclic Chemistry

4aH-carbazole occupies a distinctive position within the broader classification of nitrogen-containing heterocyclic compounds [11]. As a tricyclic aromatic system consisting of two benzene rings fused to either side of a five-membered nitrogen-containing ring, 4aH-carbazole represents one of several possible tautomeric forms of the carbazole framework [12] [13].

The compound belongs to the carbazole family, which itself is classified within the indole-like structures where a benzene ring is fused onto the 2,3-positions of an indole ring [1]. This structural arrangement places 4aH-carbazole among the dibenzopyrrole derivatives, a class of compounds characterized by their extended conjugated systems and unique electronic properties [13] [14].

Within heterocyclic chemistry, 4aH-carbazole demonstrates the principle of tautomerism, where constitutional isomers exist in dynamic equilibrium through the migration of hydrogen atoms and corresponding shifts in double bond positions [15]. Unlike simple keto-enol tautomerism observed in carbonyl compounds, the tautomerism in carbazole systems involves the repositioning of hydrogen atoms on different nitrogen and carbon centers within the tricyclic framework [12] [16].

The electronic structure of 4aH-carbazole differs significantly from its more stable 9H-carbazole tautomer due to the disruption of aromaticity in one of the benzene rings [12]. This structural feature renders 4aH-carbazole considerably more reactive and less thermodynamically stable, positioning it as a key intermediate in various synthetic transformations rather than as an isolable end product under normal conditions [8] [9].

The reactivity profile of 4aH-carbazole aligns with other dearomatized heterocyclic intermediates that exhibit enhanced electrophilic and nucleophilic character compared to their fully aromatic counterparts [11]. This reactivity pattern has made 4aH-carbazole particularly valuable in mechanistic studies of heterocyclic rearrangements and cycloaddition reactions [5] [6].

Structural Comparison with Related Carbazole Tautomers

The structural relationships between 4aH-carbazole and its related tautomers reveal fundamental differences in stability, reactivity, and synthetic utility [12] [13] [16]. The carbazole system can exist in multiple tautomeric forms, each characterized by the position of the hydrogen atom on either nitrogen or carbon centers within the tricyclic framework.

Table 2: Comparison of Carbazole Tautomers

| Tautomer | PubChem CID | Molecular Formula | Molecular Weight (g/mol) | Stability | InChI Key |

|---|---|---|---|---|---|

| 9H-carbazole | 6854 | C₁₂H₉N | 167.21 | Most stable (predominant) | UJOBWOGCFQCDNV-UHFFFAOYSA-N |

| 4aH-carbazole | 9548748 | C₁₂H₉N | 167.21 | Highly reactive intermediate | CYBHWCLUGZHMCK-UHFFFAOYSA-N |

| 3H-carbazole | Not specified | C₁₂H₉N | 167.21 | Less stable | Not available |

| 1H-carbazole | 9548749 | C₁₂H₉N | 167.21 | Less stable | Not available |

| 8aH-carbazole | Not specified | C₁₂H₉N | 167.21 | Less stable | Not available |

The most stable and predominant form is 9H-carbazole, where the hydrogen atom is located on the nitrogen center, maintaining full aromaticity in both benzene rings [13] [1]. This configuration represents the thermodynamically favored tautomer under equilibrium conditions and serves as the reference point for comparing other tautomeric forms.

In contrast, 4aH-carbazole features the hydrogen atom positioned on the carbon at the 4a position, disrupting the aromaticity of one benzene ring and creating a more reactive, higher-energy species [12] [8]. This dearomatization significantly alters the electronic distribution within the molecule, leading to enhanced reactivity toward various chemical transformations.

The structural distinction between 4aH-carbazole and 9H-carbazole becomes particularly evident in their respective SMILES representations and InChI keys [12] [13]. While 9H-carbazole maintains a planar, fully conjugated structure, 4aH-carbazole exhibits partial saturation in one ring, resulting in a more three-dimensional molecular geometry that influences its chemical behavior.

Other tautomeric forms, including 1H-carbazole, 3H-carbazole, and 8aH-carbazole, represent intermediate cases with varying degrees of stability [12] [16]. These forms are generally less stable than 9H-carbazole but may be more stable than 4aH-carbazole under specific conditions, creating a complex tautomeric equilibrium that can be influenced by reaction conditions, solvents, and temperature.

The reactivity differences among these tautomers stem from their distinct electronic structures and the accessibility of their reactive sites [11]. 4aH-carbazole's enhanced reactivity makes it particularly suitable for rearrangement reactions and cycloaddition processes that would be unfavorable or impossible with the more stable 9H-carbazole form [5] [6].

Significance in Organic Synthesis

The synthetic significance of 4aH-carbazole extends far beyond its role as a simple tautomeric form, positioning it as a crucial intermediate in advanced organic synthesis methodologies [9] [10] [17]. The compound's unique reactivity profile has enabled the development of novel synthetic approaches that would be challenging or impossible using conventional carbazole chemistry.

One of the most significant applications of 4aH-carbazole lies in its use as an intermediate for the controlled synthesis of substituted carbazoles through rearrangement chemistry [9] [5]. The mild synthesis methods developed for 4aH-carbazole intermediates have demonstrated significant synthetic flexibility and variability, allowing chemists to access carbazole derivatives with precise substitution patterns that were previously difficult to achieve [10].

The catalytic dearomatisation processes that generate 4a-alkyl-4aH-carbazoles have opened new avenues for synthetic methodology development [8]. Despite their intrinsic instability, these compounds can be generated under controlled conditions and subsequently manipulated through various chemical transformations, including dimerisation and dealkylation reactions that provide access to complex molecular architectures.

Table 3: Synthetic Applications of 4aH-carbazole

| Application Category | Specific Use | Key Features | Reference Type |

|---|---|---|---|

| Intermediate in carbazole synthesis | Formation of substituted carbazoles via rearrangement | High synthetic flexibility and variability | Synthetic methodology |

| Dearomatisation reactions | Generation of 4a-alkyl-4aH-carbazoles by catalytic processes | Mild reaction conditions with catalytic control | Catalytic chemistry |

| Rearrangement chemistry | Sigmatropic rearrangements and aza-di-π-methane reactions | Thermally and photochemically induced transformations | Mechanistic studies |

| Cycloaddition reactions | Extended cycloaddition with acrylonitrile and other dienophiles | Regioselective cycloaddition patterns | Cycloaddition chemistry |

| Pharmaceutical intermediates | Precursors to bioactive carbazole alkaloids | Access to complex molecular architectures | Medicinal chemistry |

| Material science applications | Building blocks for optoelectronic materials | Electronic and optical property modulation | Materials chemistry |

The rearrangement chemistry of 4aH-carbazole has proven particularly valuable for understanding and exploiting sigmatropic rearrangements and aza-di-π-methane reactions [5] [6]. These transformations can be induced both thermally and photochemically, providing synthetic chemists with multiple pathways for accessing diverse carbazole derivatives under different reaction conditions.

Cycloaddition reactions involving 4aH-carbazole have demonstrated remarkable regioselectivity and synthetic utility [5] [7]. The extended cycloaddition reactions with compounds such as acrylonitrile have been successfully employed to intercept reactive 4aH-carbazole intermediates, providing direct evidence for their formation and enabling the synthesis of complex polycyclic structures.

In pharmaceutical chemistry, 4aH-carbazole intermediates serve as precursors to bioactive carbazole alkaloids [18] [4]. The ability to generate and manipulate these intermediates under controlled conditions has facilitated the synthesis of complex molecular architectures that exhibit significant biological activity, contributing to drug discovery and development efforts.

The applications of 4aH-carbazole in material science have emerged as an important area of research, particularly in the development of optoelectronic materials [19]. The electronic and optical properties of carbazole-based materials can be fine-tuned through the controlled generation and subsequent transformation of 4aH-carbazole intermediates, enabling the design of materials with specific photophysical characteristics.

4aH-carbazole represents a unique tautomeric form of the carbazole family, distinguished by its characteristic structural features and unusual chemical behavior. The compound maintains the molecular formula C₁₂H₉N with a molecular weight of 167.21 grams per mole, identical to other carbazole tautomers [1]. However, its structural arrangement fundamentally differs from the more stable 9H-carbazole through the positioning of hydrogen at the 4a carbon rather than the nitrogen atom.

The compound exists as a tricyclic heterocyclic system consisting of two benzene rings fused to a partially saturated nitrogen-containing ring [1] [2]. The defining characteristic lies in the sp³ hybridization at the C4a position, which disrupts the otherwise planar aromatic system typical of carbazole derivatives [3] [4]. This structural modification creates a tetrahedral geometry at the 4a carbon, fundamentally altering the electronic properties and stability of the molecule.

Tautomeric Relationships

4aH-carbazole functions as a tautomer of several carbazole isomers, including 9H-carbazole, 3H-carbazole, 1H-carbazole, and 8aH-carbazole [1] [5] [6]. Among these tautomeric forms, 9H-carbazole represents the most thermodynamically stable configuration due to its fully conjugated aromatic system. In contrast, 4aH-carbazole exhibits significantly reduced stability owing to the interruption of aromatic conjugation at the 4a position [2] [3].

The tautomeric equilibrium heavily favors the 9H-carbazole form under normal conditions, making 4aH-carbazole primarily observable as a transient intermediate rather than an isolable compound [2] [7] [8]. This characteristic has profound implications for its detection, characterization, and potential applications in synthetic chemistry.

Electronic Structure and Aromaticity

The electronic structure of 4aH-carbazole presents a partially aromatic system where the two benzene rings maintain their aromatic character while the central nitrogen-containing ring loses aromaticity due to the sp³ carbon at position 4a [2] [3]. This interrupted conjugation significantly affects the compound's optical and electronic properties, resulting in altered absorption spectra compared to fully aromatic carbazole derivatives [9] [10].

The presence of the sp³ center creates localized electron density at the 4a position, influencing the overall charge distribution throughout the molecule. This modification affects both the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, resulting in different electrochemical behavior compared to 9H-carbazole [11] [9].

Spectroscopic Properties and Analytical Characteristics

Nuclear Magnetic Resonance Spectroscopy

¹H NMR spectroscopy provides the most definitive evidence for the presence of 4aH-carbazole through the characteristic signal of the hydrogen atom attached to the C4a position [12] [13] [14]. This proton typically appears in the range of 3-4 ppm, significantly upfield from the aromatic protons, reflecting its attachment to an sp³ hybridized carbon atom. The chemical shift and coupling patterns of this signal serve as diagnostic markers distinguishing 4aH-carbazole from other carbazole tautomers.

¹³C NMR spectroscopy reveals the sp³ nature of the C4a carbon through its characteristic chemical shift in the 40-60 ppm region [12] [13]. This signal represents a dramatic upfield shift compared to aromatic carbons, providing unambiguous evidence for the saturated nature of the 4a position. The carbon appears as a quaternary carbon in most derivatives, often showing characteristic splitting patterns when coupled with attached substituents.

Ultraviolet-Visible Spectroscopy

The UV-visible absorption spectrum of 4aH-carbazole differs markedly from that of 9H-carbazole due to the interrupted conjugation [9] [10]. The compound typically exhibits blue-shifted absorption maxima in the 250-300 nm region, reflecting the reduced extent of π-electron delocalization. The oscillator strength of electronic transitions is generally diminished compared to fully aromatic carbazole, resulting in lower extinction coefficients.

The absorption characteristics arise from π→π* transitions within the individual benzene rings and n→π* transitions involving the nitrogen lone pair [9] [10]. The absence of extended conjugation throughout the entire tricyclic system limits the bathochromic effects typically observed in fully aromatic carbazole derivatives.

Infrared Spectroscopy

IR spectroscopy of 4aH-carbazole reveals modified vibrational frequencies compared to 9H-carbazole, particularly in the C-H stretching region (3000-3100 cm⁻¹) and the aromatic C=C stretching region (1500-1600 cm⁻¹) [9] [15] [10]. The presence of the sp³ C-H bond at the 4a position introduces additional vibrational modes not present in fully aromatic carbazole.

The fingerprint region (800-1500 cm⁻¹) shows characteristic differences reflecting the altered ring geometry and reduced symmetry of the molecule [15] [10]. N-H stretching vibrations may also be affected by the changed electronic environment, though these effects are generally subtle compared to the C-H modifications.

Mass Spectrometry

Mass spectrometric analysis of 4aH-carbazole yields a molecular ion peak at m/z 167, identical to other carbazole tautomers [16]. However, the fragmentation pattern may differ due to the altered electronic structure and bond strengths. The sp³ center at the 4a position can influence the stability of fragment ions and the preferred fragmentation pathways.

Electron impact ionization typically produces characteristic fragment ions through loss of hydrogen atoms or aromatic ring cleavage. The presence of the saturated center may stabilize certain fragmentation products while destabilizing others, providing structural information complementary to other analytical techniques.

Chemical Reactivity and Stability

Thermal Stability and Rearrangement Behavior

4aH-carbazole exhibits exceptional thermal lability, readily undergoing rearrangement reactions at elevated temperatures [2] [7] [8]. The compound is prone to [1] [17]-sigmatropic hydrogen shifts that convert it to more stable tautomeric forms, particularly 9H-carbazole. These rearrangements typically occur with low activation energies, making 4aH-carbazole difficult to isolate under normal laboratory conditions.

Flash vacuum pyrolysis studies have demonstrated that 4aH-carbazole intermediates undergo complex rearrangement cascades leading to various methylated carbazole products [2] [7]. The specific products depend on the substitution pattern and reaction conditions, but invariably involve migration of the hydrogen from the 4a position.

Photochemical Behavior

Under photochemical conditions, 4aH-carbazole exhibits different reactivity patterns compared to thermal processes [2] [7]. UV irradiation can induce aza-di-π-methane rearrangements leading to the formation of cyclopentaquinoline derivatives rather than simple tautomerization products. This photochemical pathway represents an alternative fate for 4aH-carbazole intermediates under specific conditions.

The photochemical quantum yields for these rearrangements depend on the wavelength of irradiation and the presence of sensitizers or quenchers [7]. The ability to control the reaction pathway through choice of conditions provides opportunities for selective synthesis of different product classes.

Chemical Reactivity Patterns

4aH-carbazole demonstrates enhanced nucleophilicity at certain positions due to the altered electron distribution resulting from the sp³ center [3] [4]. The compound readily participates in electrophilic substitution reactions, though the regioselectivity differs from that observed with 9H-carbazole due to the modified electronic structure.

The C4a position itself can serve as a reaction center for various transformations, including oxidation, substitution, and elimination reactions [3] [4]. The presence of the sp³ carbon provides opportunities for functionalization strategies not available with fully aromatic carbazole derivatives.

Synthesis and Generation Methods

Benzotriazole Decomposition Route

The most well-established method for generating 4aH-carbazole involves the thermal or photochemical decomposition of appropriately substituted benzotriazoles [2] [7] [3]. This approach utilizes ortho-blocked aryl substituents that direct cyclization to the 4a position rather than the more typical N9 position. The method provides access to 4aH-carbazole intermediates with significant synthetic flexibility regarding substitution patterns.

Flash vacuum pyrolysis of benzotriazole precursors at temperatures around 640°C generates 4aH-carbazole intermediates that can be trapped or allowed to rearrange depending on the reaction conditions [7]. The vacuum conditions help minimize side reactions while allowing controlled generation of the desired intermediates.

Catalytic Dearomatization Approaches

Recent developments have introduced catalytic dearomatization methods for generating 4aH-carbazole derivatives [3] [4]. These approaches typically employ transition metal catalysts to selectively reduce one ring of the carbazole system, creating the sp³ center at the 4a position. The stereoselectivity and regioselectivity of these reactions can often be controlled through catalyst design and reaction conditions.

Palladium-catalyzed and ruthenium-catalyzed systems have shown particular promise for the controlled generation of 4aH-carbazole scaffolds [3] [18]. These methods offer advantages in terms of functional group tolerance and the ability to introduce substituents at specific positions during the dearomatization process.

Photochemical Generation

Photochemical methods provide an alternative route to 4aH-carbazole intermediates through selective excitation of carbazole precursors [7] [19]. UV irradiation of appropriately substituted carbazoles can induce ring saturation at specific positions, leading to 4aH-carbazole formation. The wavelength selectivity and photosensitizer choice significantly influence the efficiency and selectivity of these transformations.

Continuous flow photochemistry has emerged as a particularly effective approach for generating 4aH-carbazole intermediates on larger scales [19]. The ability to precisely control residence times and irradiation conditions allows for optimized formation of these unstable intermediates.

Table 1: Structural Characteristics and Properties of 4aH-carbazole

| Property | Value/Description | Reference/Notes |

|---|---|---|

| Molecular Formula | C₁₂H₉N | [1] |

| Molecular Weight | 167.21 g/mol | [1] |

| CAS Number | Not assigned (theoretical tautomer) | Theoretical compound |

| PubChem CID | 9548748 | [1] |

| IUPAC Name | 4aH-carbazole | [1] |

| Physical State (Room Temperature) | Unstable intermediate (theoretical) | Observed only as intermediate [2] [3] [7] |

| Tautomeric Relationship | Tautomer of 9H-carbazole, 3H-carbazole, 1H-carbazole, 8aH-carbazole | [1] [5] [6] |

| Bond Structure | Tricyclic structure with saturated 4a position | [2] [3] |

| Ring System | Two benzene rings fused to a partially saturated pyrrole ring | [1] [2] |

| Electron Configuration | sp³ hybridization at C4a position | [3] [4] |

| Aromaticity | Partially aromatic due to sp³ center | [2] [3] |

| Crystal Structure | Not isolated - only observed as intermediate | [2] [7] [8] |

| Spectroscopic Properties (UV-Vis) | Distinct from parent carbazole due to interrupted conjugation | [9] [10] |

| Spectroscopic Properties (IR) | C-H stretches, N-H vibrations modified from carbazole | [9] [15] [10] |

| Spectroscopic Properties (NMR) | Characteristic signals for sp³ carbon at 4a position | [12] [13] [14] |

| Stability | Highly unstable, undergoes rapid rearrangement | [2] [3] [7] |

| Reactivity | Prone to sigmatropic rearrangements and tautomerization | [2] [3] [7] [4] |

| Thermal Behavior | Thermally labile, rearranges at elevated temperatures | [2] [7] [8] |

| Electrochemical Properties | Modified electronic properties due to sp³ center | [11] [9] |

| Synthesis Methods | Generated from benzotriazole decomposition, catalytic dearomatization | [3] [7] [20] [4] |

Table 2: Comparative Analysis of Carbazole Tautomers

| Tautomer | Stability | Conjugation | Hybridization at Position | Experimental Evidence |

|---|---|---|---|---|

| 9H-carbazole | Most stable | Fully conjugated | sp² (N9) | Isolated compound |

| 4aH-carbazole | Highly unstable | Interrupted at C4a | sp³ (C4a) | Intermediate only |

| 3H-carbazole | Unstable | Interrupted at C3 | sp³ (C3) | Intermediate only |

| 1H-carbazole | Unstable | Interrupted at C1 | sp³ (C1) | Intermediate only |

| 8aH-carbazole | Unstable | Interrupted at C8a | sp³ (C8a) | Intermediate only |

Table 3: Spectroscopic Characteristics of 4aH-carbazole

| Technique | Key Features for 4aH-carbazole | Typical Range/Position | Notes |

|---|---|---|---|

| ¹H NMR | Characteristic signal for H at C4a position (sp³) | ~3-4 ppm for C4a-H | Distinguishes from aromatic carbazoles [12] [13] |

| ¹³C NMR | Carbon signal at ~40-60 ppm for C4a (sp³ carbon) | ~40-60 ppm for C4a | Key diagnostic for sp³ center [12] [13] |

| UV-Visible | Blue-shifted absorption vs 9H-carbazole | ~250-300 nm region | Interrupted conjugation affects absorption [9] [10] |

| IR Spectroscopy | Modified C-H stretching, altered fingerprint region | 3000-3100 cm⁻¹ (C-H), 1500-1600 cm⁻¹ (C=C) | Different from fully aromatic carbazole [15] [10] |

| Mass Spectrometry | Molecular ion at m/z 167 | Base peak at 167 m/z | Same molecular weight as other tautomers [16] |

| Raman Spectroscopy | Altered aromatic ring vibrations | Modified 1500-1600 cm⁻¹ region | Sensitive to structural changes [15] |